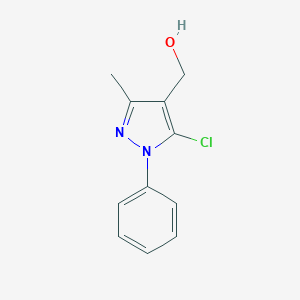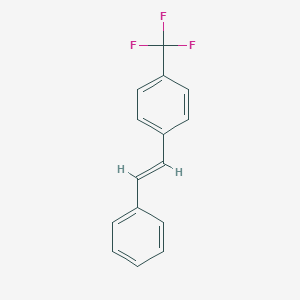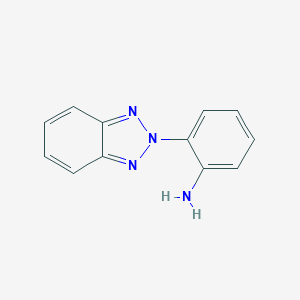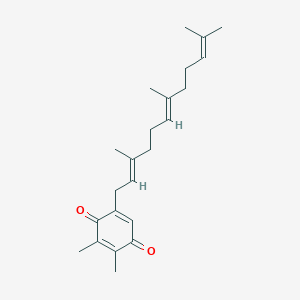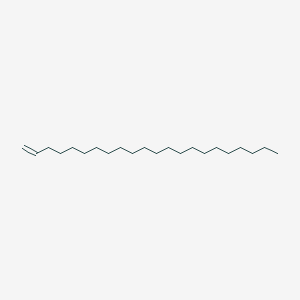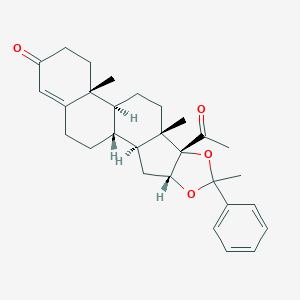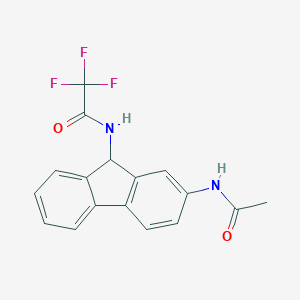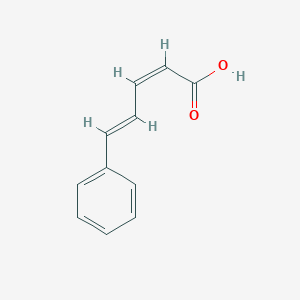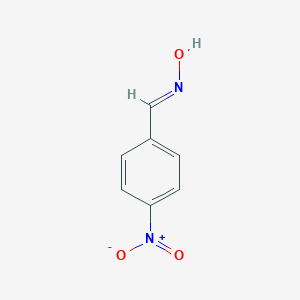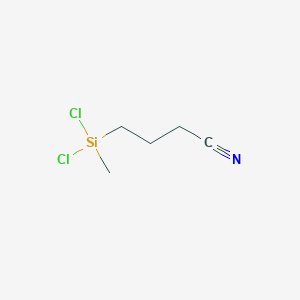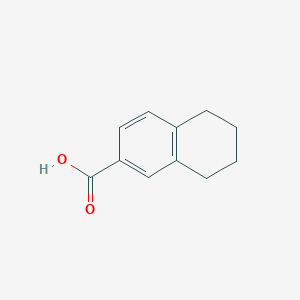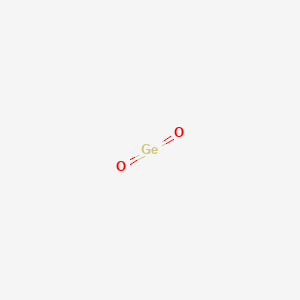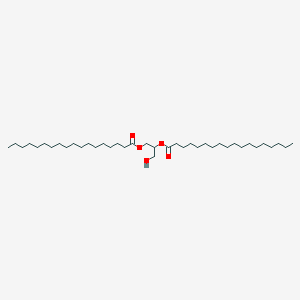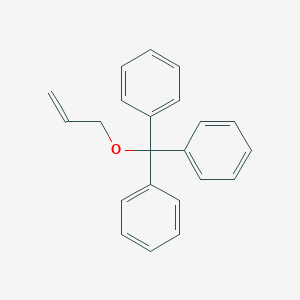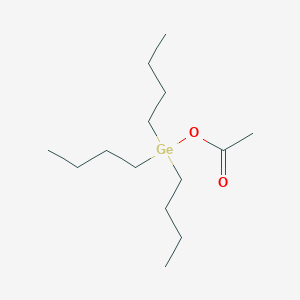
Germane, acetoxytributyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Germane, acetoxytributyl-, also known as acetoxygermane, is an organogermanium compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Aplicaciones Científicas De Investigación
Germane, acetoxytributyl-, has been used in scientific research for various applications. One of the most notable applications is its use as a precursor for the synthesis of germanium nanoparticles. These nanoparticles have potential applications in the field of electronics, photonics, and biomedicine.
Mecanismo De Acción
The mechanism of action of Germane, acetoxytributyl-, is not fully understood. However, it is believed that this compound interacts with cellular membranes and alters their properties. This, in turn, affects the activity of various enzymes and proteins in the cell.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Germane, acetoxytributyl-, has various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Germane, acetoxytributyl-, has several advantages for lab experiments. It is easy to synthesize, and its properties can be easily modified by changing the reaction conditions. However, one of the limitations of this compound is its toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Germane, acetoxytributyl-. One direction is the development of new synthesis methods that can produce this compound in higher yields and purity. Another direction is the study of its potential applications in biomedicine, such as its use as an antioxidant or anti-inflammatory agent. Additionally, further research is needed to fully understand its mechanism of action and its effects on cellular membranes.
Conclusion:
In conclusion, Germane, acetoxytributyl-, is a compound that has gained attention in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Métodos De Síntesis
Germane, acetoxytributyl-, can be synthesized using various methods. One of the most common methods is the reaction of germanium tetrachloride with acetic anhydride in the presence of triethylamine. This reaction results in the formation of Germane, acetoxytributyl-ne, which can be purified using column chromatography.
Propiedades
Número CAS |
1112-65-8 |
|---|---|
Nombre del producto |
Germane, acetoxytributyl- |
Fórmula molecular |
C14H30GeO2 |
Peso molecular |
303 g/mol |
Nombre IUPAC |
tributylgermyl acetate |
InChI |
InChI=1S/C14H30GeO2/c1-5-8-11-15(12-9-6-2,13-10-7-3)17-14(4)16/h5-13H2,1-4H3 |
Clave InChI |
YKOLEIFPCRUYFF-UHFFFAOYSA-N |
SMILES |
CCCC[Ge](CCCC)(CCCC)OC(=O)C |
SMILES canónico |
CCCC[Ge](CCCC)(CCCC)OC(=O)C |
Otros números CAS |
1112-65-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



